molecular formula C27H29N3O6S2 B3006856 Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-83-2

Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B3006856
CAS No.: 524679-83-2
M. Wt: 555.66
InChI Key: RZMKIKOFLCPFKJ-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothieno[2,3-c]pyridine derivative characterized by a benzyl group at position 6, a morpholinosulfonyl-substituted benzamido group at position 2, and a methyl ester at position 2. Its core structure combines a thiophene-fused pyridine ring system, which is associated with diverse biological activities, including TNF-α inhibition .

Properties

IUPAC Name

methyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6S2/c1-35-27(32)24-22-11-12-29(17-19-5-3-2-4-6-19)18-23(22)37-26(24)28-25(31)20-7-9-21(10-8-20)38(33,34)30-13-15-36-16-14-30/h2-10H,11-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMKIKOFLCPFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (commonly referred to as compound B2477967) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanism of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the following key features:

  • Molecular Formula : C₂₃H₃₃N₄O₅S
  • Molecular Weight : 465.62 g/mol
  • CAS Number : 1217034-67-7

This structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities, including anticancer effects.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following findings summarize its anticancer effects:

  • Cell Line Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these cell lines were reported to be in the range of 1.48 to 47.02 µM, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways. For instance, significant apoptosis rates were observed in treated A549 cells compared to controls .
  • Comparison with Other Compounds : When compared to standard chemotherapeutic agents like staurosporine, the compound demonstrated comparable efficacy in inducing cell death in certain cancer types .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Effect Mechanism
A5491.48 - 47.02AntiproliferativeApoptosis induction
NCI-H230.49 - 68.9AntiproliferativeCell cycle arrest

Study on Morpholino Derivatives

A study focused on morpholino derivatives similar to the target compound highlighted their role in inhibiting VEGFR-2 activity, which is crucial for tumor angiogenesis . This suggests that this compound may also affect vascular growth in tumors.

Apoptotic Pathways

Further investigations into the apoptotic pathways activated by this compound revealed that it triggers mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation . This mechanism underlines its potential as a therapeutic agent against aggressive cancers.

Comparison with Similar Compounds

Substituent Variations in Sulfamoyl/Substituted Benzamido Groups

The target compound’s 4-(morpholinosulfonyl)benzamido substituent distinguishes it from analogs with alternative sulfonamide groups:

Compound Name Substituent at Benzamido Position Key Structural Features
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Target) 4-(Morpholinosulfonyl) Cyclic sulfonamide (morpholine ring); enhanced polarity and hydrogen-bonding capacity
Methyl 6-benzyl-2-(4-(dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 4-(Dipropylsulfamoyl) Linear alkyl chains (N,N-dipropyl); increased lipophilicity
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 4-(N-Methyl-N-phenylsulfamoyl) Aromatic and alkyl hybrid; steric bulk from phenyl group may hinder target binding

Implications :

  • The morpholino group’s cyclic structure may improve aqueous solubility compared to dipropyl or methyl-phenyl groups, which are more hydrophobic .
  • Morpholinosulfonyl’s electron-donating properties could enhance interactions with polar residues in biological targets compared to electron-withdrawing groups like cyano (e.g., compound 11b in ) .

Variations in the 6-Position Substituent

The 6-benzyl group in the target compound contrasts with other 6-position modifications:

Compound Name 6-Position Substituent Potential Impact on Activity
Target Compound Benzyl Aromatic bulk may enhance binding to hydrophobic pockets in targets (e.g., TNF-α receptors)
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Isopropyl Smaller alkyl group reduces steric hindrance, potentially improving metabolic stability

Implications :

  • The benzyl group’s aromaticity may contribute to π-π stacking interactions in biological systems, as seen in other thieno-pyridine derivatives with anti-inflammatory activity .
  • Isopropyl substituents could reduce metabolic oxidation compared to benzyl groups, extending half-life .

Ester Group Modifications

The methyl ester at position 3 is conserved in most analogs, but describes an ethyl ester variant:

  • The morpholino group here is part of an aminomethylene side chain rather than a sulfonamide, demonstrating versatility in functionalization.

Bioactivity Insights from Related Compounds

While direct bioactivity data for the target compound is unavailable, analogs in the tetrahydrothieno[2,3-c]pyridine class exhibit TNF-α inhibitory activity . Key structural determinants include:

  • Thieno-pyridine core: Essential for binding to inflammatory targets.
  • Sulfonamide substituents: Influence potency; morpholino derivatives may optimize solubility without sacrificing affinity.
  • Benzyl vs. alkyl groups : Aromatic substituents at position 6 correlate with enhanced activity in rat whole-blood assays .

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